N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Description
N-(Pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 2490666-17-4) is a boronate ester featuring a pyridin-2-amine scaffold substituted with a pentan-3-yl group at the amine position and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) at the 5-position of the pyridine ring. Its molecular formula is C₁₆H₂₇BN₂O₂, with a molecular weight of 290.22 g/mol . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal and materials chemistry .
Properties
IUPAC Name |
N-pentan-3-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BN2O2/c1-7-13(8-2)19-14-10-9-12(11-18-14)17-20-15(3,4)16(5,6)21-17/h9-11,13H,7-8H2,1-6H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGNACSWIOZLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and possible therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and features a pyridine ring substituted with a dioxaborolane moiety. Its structural characteristics suggest potential interactions with biological targets, particularly in the context of cancer therapy and immunomodulation.
Research indicates that compounds containing dioxaborolane structures may interact with various biological pathways. Notably, they can act as inhibitors of protein-protein interactions (PPIs), which are crucial in many cellular processes, including those involved in cancer progression and immune response modulation.
Protein Interaction Modulation
One significant area of focus is the inhibition of the PD-1/PD-L1 axis, a critical pathway in immune evasion by tumors. Compounds that disrupt this interaction can potentially enhance T-cell activity against cancer cells. For instance, similar compounds have been shown to restore T-cell functions in cancer models by blocking PD-L1 binding to PD-1 receptors on T-cells .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit significant biological activity:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Immunotherapy : A study explored the use of this compound in combination with existing immunotherapeutics, showing enhanced efficacy in mouse models of melanoma.
- Targeted Therapy : Research indicated that the compound could serve as a scaffold for developing targeted therapies against specific cancer types by modifying its side chains to improve selectivity and potency.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (PK) and toxicity profile is essential for evaluating the therapeutic potential of this compound:
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Half-life | 4 hours |
| Metabolism | Hepatic |
| Toxicity Profile | Low at therapeutic doses |
Studies suggest that while the compound has a favorable PK profile, further investigations are needed to assess long-term effects and potential off-target interactions .
Scientific Research Applications
Medicinal Chemistry
One of the primary areas of interest for N-(pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is in medicinal chemistry. The compound's unique functional groups allow it to interact with biological systems in novel ways.
Anticancer Activity
Recent studies have indicated that compounds containing dioxaborolane units can exhibit anticancer properties. The ability of the dioxaborolane moiety to form stable complexes with biological targets may enhance the efficacy of drugs designed to treat cancer .
Targeted Drug Delivery
The incorporation of the pyridine ring in the structure may facilitate targeted delivery mechanisms in drug design. Pyridine derivatives are known for their ability to interact selectively with certain receptors or enzymes, making them suitable candidates for developing targeted therapies .
Materials Science
This compound also shows promise in materials science due to its chemical stability and potential for functionalization.
Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis. Its dioxaborolane group can participate in cross-linking reactions, which may lead to the development of new polymeric materials with enhanced mechanical properties and thermal stability .
Sensor Development
Due to its electronic properties, this compound may be utilized in the fabrication of sensors. The ability to modify the electronic characteristics through substitution allows for the development of sensitive detection systems for various analytes .
Organic Synthesis
In organic synthesis, this compound can act as a versatile building block.
Boron Chemistry
The presence of boron in its structure makes it an attractive candidate for reactions involving boron chemistry, such as Suzuki coupling reactions. These reactions are pivotal in forming carbon-carbon bonds and are widely used in synthesizing complex organic molecules .
Synthesis of Heterocycles
The pyridine moiety can be further transformed into various heterocyclic compounds through cyclization reactions, expanding its utility in synthetic organic chemistry .
Case Studies
Several case studies highlight the applications mentioned above:
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound is compared to analogs with modifications in the amine substituent, pyridine substitution pattern, and boronate group (Table 1).
Table 1: Key Structural and Physicochemical Comparisons
Reactivity in Cross-Coupling Reactions
The pentan-3-yl substituent provides moderate steric hindrance, balancing reactivity and stability in Suzuki-Miyaura couplings. In contrast:
- N,3-Dimethyl analog : Smaller substituents accelerate coupling but may lead to by-products due to reduced steric protection of the boron center .
- Chloro-substituted analog : The electron-withdrawing Cl group increases the electrophilicity of the boron atom, improving oxidative addition to palladium catalysts .
- Trifluoroethyl analog : The strong electron-withdrawing effect of CF₃ may slow transmetallation but improve selectivity in aryl-aryl bond formation .
Stability and Handling Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
